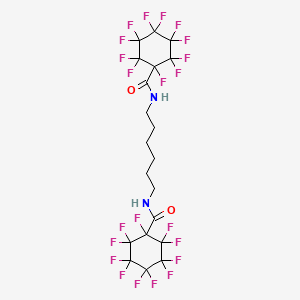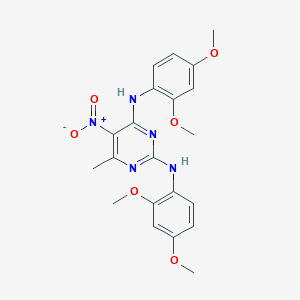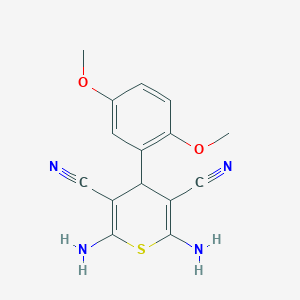
N,N'-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) is a complex organic compound characterized by its unique structure, which includes a hexane backbone and two cyclohexane rings substituted with multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) typically involves the reaction of hexane-1,6-diamine with 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The fluorine atoms on the cyclohexane rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: The compound’s stability and unique properties make it useful in the production of high-performance materials, such as coatings and polymers.
Mécanisme D'action
The mechanism by which N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) exerts its effects is not fully understood. its interactions with molecular targets likely involve the formation of hydrogen bonds and van der Waals forces due to the presence of multiple fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological targets, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-hexane-1,6-diylbis(N’-benzylurea): This compound has a similar hexane backbone but different substituents, leading to distinct properties and applications.
Irganox 1098:
N,N’-hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound serves as a stabilizer for metallic polymers.
Uniqueness
N,N’-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide) is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring durable and long-lasting materials.
Propriétés
Formule moléculaire |
C20H14F22N2O2 |
|---|---|
Poids moléculaire |
732.3 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[6-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]hexyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H14F22N2O2/c21-9(11(23,24)15(31,32)19(39,40)16(33,34)12(9,25)26)7(45)43-5-3-1-2-4-6-44-8(46)10(22)13(27,28)17(35,36)20(41,42)18(37,38)14(10,29)30/h1-6H2,(H,43,45)(H,44,46) |
Clé InChI |
CELVSXGSYPHEER-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)CCNC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15017944.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)
![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)

